CPI-2 vs. E-64: Divergent Cellular Antiproliferative Potency and Selectivity Profiles
In cellular assays for antiproliferative activity, Cysteine protease inhibitor-2 (CPI-2) demonstrates GI50 values of 6.5 μM and 4.4 μM against DCT116 (colorectal carcinoma) and PC3 (prostate cancer) cells, respectively . This is a fundamentally different endpoint compared to E-64, a broad-spectrum irreversible cysteine protease inhibitor. While E-64 exhibits potent enzymatic inhibition against isolated cathepsins (IC50 of 1.4 nM for cathepsin K, 2.5 nM for cathepsin L, and 4.1 nM for cathepsin S) , its primary utility and characterization are in enzymatic and lysosomal degradation assays, not as a direct antiproliferative agent. The cellular GI50 values for CPI-2 represent a distinct, therapeutically relevant phenotype that is not a straightforward consequence of broad cathepsin inhibition.
| Evidence Dimension | Cellular Antiproliferative Potency vs. Isolated Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | GI50: 6.5 μM (DCT116), 4.4 μM (PC3) |
| Comparator Or Baseline | E-64: IC50 for Cathepsin K (1.4 nM), L (2.5 nM), S (4.1 nM) |
| Quantified Difference | CPI-2's cellular GI50 is ~1000-fold higher than E-64's enzymatic IC50s, but the endpoints (cell growth inhibition vs. enzyme catalysis) are non-equivalent, highlighting CPI-2's specific phenotypic activity. |
| Conditions | Cellular growth inhibition (CPI-2) vs. In vitro enzyme inhibition (E-64) |
Why This Matters
This comparison clarifies that CPI-2 is not a surrogate for E-64 in cellular models; its value proposition lies in its ability to induce a specific phenotypic outcome (growth inhibition) in cancer cell lines, which is not the primary selection criterion for E-64.
